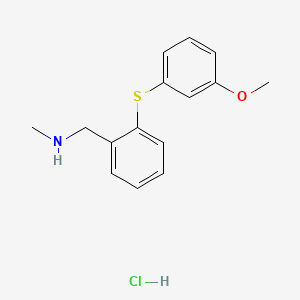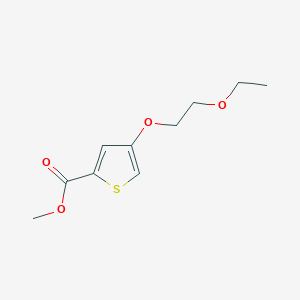
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride: is a chemical compound with a complex structure that includes a benzenemethanamine core substituted with a 3-methoxyphenylthio group and an N-methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride typically involves the reaction of benzenemethanamine with 3-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzenemethanamines.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis .
Biology: In biological research, it is used to study the interactions between small molecules and biological macromolecules. It can act as a ligand in binding studies .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism by which Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways where the compound acts as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
- Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- 2-Methoxyphenylacetic acid
- Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride .
Comparison:
- Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride has a similar structure but includes a fluorine atom, which can significantly alter its reactivity and biological activity.
- 2-Methoxyphenylacetic acid differs in its functional groups, leading to different chemical properties and applications .
- Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is closely related but has additional methyl groups, affecting its solubility and reactivity .
Conclusion
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industrial applications.
Propriétés
Numéro CAS |
127905-86-6 |
|---|---|
Formule moléculaire |
C15H18ClNOS |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
1-[2-(3-methoxyphenyl)sulfanylphenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NOS.ClH/c1-16-11-12-6-3-4-9-15(12)18-14-8-5-7-13(10-14)17-2;/h3-10,16H,11H2,1-2H3;1H |
Clé InChI |
SFKLSCMJSFCRBV-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC=C1SC2=CC=CC(=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)









![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

